molecular formula C8H6ClFO4S B1523214 Methyl 5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1094460-86-2

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1523214
CAS No.: 1094460-86-2
M. Wt: 252.65 g/mol
InChI Key: OIQQZWQRLDURLP-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO4S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate typically involves the following steps:

    Starting Material: The process begins with 2-fluorobenzoic acid.

    Chlorosulfonation: The 2-fluorobenzoic acid is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group at the 5-position of the benzene ring.

    Esterification: The resulting 5-(chlorosulfonyl)-2-fluorobenzoic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions at elevated temperatures.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Sulfonothioates: Formed from nucleophilic substitution with thiols.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is utilized in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide or sulfonate functionalities.

    Organic Synthesis: Used as a building block for the preparation of more complex molecules in organic synthesis.

    Material Science: Employed in the development of specialty polymers and materials with unique properties.

    Chemical Biology: Utilized in the modification of biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in chemical reactions involves the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophiles. The fluorine atom on the benzene ring can influence the reactivity and stability of the compound, affecting the overall reaction pathway and product distribution.

Molecular Targets and Pathways:

    Electrophilic Substitution: The chlorosulfonyl group acts as an electrophile, facilitating substitution reactions with various nucleophiles.

    Fluorine Influence: The presence of the fluorine atom can enhance the compound’s stability and reactivity by inductive and resonance effects.

Comparison with Similar Compounds

    Methyl 5-(chlorosulfonyl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5-(chlorosulfonyl)-2-methylbenzoate: Similar structure but with a methyl group instead of fluorine.

    Methyl 5-(chlorosulfonyl)-2-nitrobenzoate: Similar structure but with a nitro group instead of fluorine.

Uniqueness: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability and influence its behavior in chemical reactions, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQZWQRLDURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094460-86-2
Record name methyl 5-(chlorosulfonyl)-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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